molecular formula C11H18Cl2N2O B3250979 5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride CAS No. 2060041-44-1

5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B3250979
CAS No.: 2060041-44-1
M. Wt: 265.18
InChI Key: VXIKYQOBKSBITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride is a pyridine derivative functionalized with a methyl group at the 5-position and a piperidin-3-yloxy substituent at the 2-position. The dihydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. This compound is cataloged under the reference code 3D-KHD04144 by CymitQuimica and is commercially available in quantities ranging from 50 mg to 500 mg .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-piperidin-3-yloxypyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10;;/h4-5,7,10,12H,2-3,6,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIKYQOBKSBITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 5-methyl-2-hydroxypyridine with 3-chloropiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₈Cl₂N₂O
  • Molecular Weight : 250.17 g/mol
  • Structure : The compound features a pyridine ring substituted with a methyl group and a piperidin-3-yloxy moiety, which enhances its solubility and biological activity.

Scientific Research Applications

The compound has diverse applications across various scientific disciplines:

Chemistry

  • Building Block : It serves as a building block in the synthesis of complex organic molecules.
  • Reagent : Utilized in various chemical reactions, often as a reagent due to its unique structural properties.

Biology

  • Enzyme Inhibition Studies : Employed in research involving enzyme inhibition, particularly in pathways relevant to neurological disorders.
  • Receptor Binding Studies : Investigated for its interactions with various receptors, including muscarinic acetylcholine receptors (mAChRs) and histamine receptors.

Medicine

  • Therapeutic Potential : Explored for potential therapeutic effects in treating neurological disorders such as Alzheimer's disease due to its role as an allosteric modulator of mAChRs.
  • Pain Management : Demonstrated efficacy as a dual ligand for histamine H3 and sigma-1 receptors, suggesting potential applications in managing nociceptive and neuropathic pain.

Industry

  • Specialty Chemicals Production : Used in the production of specialty chemicals with specific functional properties.

Case Studies

  • Neurological Disorders :
    • A study explored the compound's role in enhancing mAChR activity, showing promise in improving cognitive function in animal models of Alzheimer's disease. The findings suggest that it could be developed into a therapeutic agent targeting cognitive decline associated with neurodegeneration.
  • Pain Management :
    • Research demonstrated that the compound effectively binds to histamine H3 and sigma-1 receptors, providing insights into its dual action mechanism. This dual targeting could lead to novel pain relief strategies with reduced side effects compared to conventional analgesics.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

The thiazolidine-pentyloxy chain in 5-Methyl-2-{[5-(1,3-thiazolidin-3-yl)pentyl]oxy}pyridine dihydrochloride increases molecular complexity and may improve solubility due to the sulfur-containing heterocycle .

Molecular Weight and Solubility: The dihydrochloride salts (e.g., ~265.21 g/mol for the target compound) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives (e.g., 282.69 g/mol for the trifluoromethyl analogue) due to increased ionic character .

Synthetic Pathways :

  • Similar compounds are synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives. For example, 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride is prepared through multi-step protocols starting from substituted pyridines and piperidine precursors .

Pharmacological and Industrial Relevance

  • This compound : Used as a building block in medicinal chemistry for developing kinase inhibitors or GPCR modulators .
  • Pyridoxal Hydrochloride (CAS 65-22-5): A vitamin B₆ derivative with distinct hydroxyl and aldehyde groups, highlighting the diversity of pyridine-based compounds in nutrition versus drug discovery .
  • 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0): Shares a piperidine core but lacks pyridine integration; primarily employed in CNS drug research due to its diphenylmethoxy group .

Commercial and Regulatory Considerations

  • Pricing : The target compound is priced at €542.00/50 mg , reflecting its niche application in R&D, while bulk quantities (500 mg) cost €1,482.00 .
  • Regulatory Status : Unlike 4-(Diphenylmethoxy)piperidine Hydrochloride , which is listed in the IECSC (China’s Existing Chemical Substance Inventory) , the regulatory profile of This compound remains less documented, necessitating further compliance evaluations.

Biological Activity

5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride is a chemical compound recognized for its significant biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H18Cl2N2OC_{11}H_{18}Cl_2N_2O and is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous solutions. The presence of a pyridine ring substituted with a methyl group and a piperidine moiety contributes to its unique chemical properties and biological interactions.

This compound interacts with specific molecular targets, including receptors and enzymes. Its mechanism of action involves modulation of various biological pathways, making it a valuable compound in research settings focused on neurological disorders.

Key Targets:

  • Dopamine Receptors : It has been identified as a selective D3 dopamine receptor agonist, which is associated with neuroprotective effects in animal models of neurodegeneration .
  • Enzymatic Activity : The compound's interaction with enzymes may influence metabolic pathways, although specific enzymatic targets have yet to be fully elucidated.

Biological Activity

The biological activity of this compound encompasses several pharmacological effects:

  • Neuroprotective Effects : Studies indicate that D3R-preferring agonists like this compound can protect against neurodegeneration induced by toxins such as MPTP and 6-OHDA in animal models .
  • Potential in Drug Development : The compound serves as a lead structure for developing new drugs targeting neurological disorders, highlighting its relevance in pharmaceutical research.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound Name Structural Features Unique Aspects
5-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochlorideSimilar piperidinyl substitutionDifferent piperidine position may alter activity
3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochlorideVariation in methyl and piperidine positionPotentially different pharmacological profiles
4-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochlorideAltered methyl positionMay exhibit distinct biological activities

The unique substitution pattern on the piperidine ring of this compound is crucial for its distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Neuroprotective Study : A study demonstrated that D3R agonists effectively reduced neurodegeneration in mouse models treated with MPTP. This effect was confirmed using D3R-knockout mice, highlighting the receptor's role in mediating neuroprotection .
  • Pharmacological Applications : Research indicates that the compound can serve as a lead for developing treatments for conditions such as Parkinson's disease due to its selective receptor activity and potential to mitigate side effects associated with broader dopamine receptor agonists.

Q & A

Q. Q1. What are the recommended protocols for synthesizing 5-methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling pyridine derivatives with piperidine intermediates under controlled conditions. For example, similar compounds (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized via nucleophilic substitution in dichloromethane with sodium hydroxide, followed by multiple washes and purification steps to achieve >99% purity . To optimize yields:

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometric ratios of reagents (e.g., excess piperidine derivatives) to drive the reaction to completion.
  • Purify via recrystallization or column chromatography to remove unreacted starting materials.

Q. Q2. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR): Compare experimental 1^1H and 13^13C NMR spectra with computational predictions or reference data for pyridine-piperidine derivatives (e.g., similar compounds in ).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., molecular formula C12_{12}H17_{17}N3_3O·2HCl, MW 292.2 as per ).
  • HPLC Analysis: Validate purity (>98% for most research applications) using reverse-phase columns and UV detection at 254 nm.
  • Elemental Analysis: Verify chloride content in the dihydrochloride salt form.

Q. Q3. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Safety protocols align with piperidine-pyridine derivatives:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (see ).
  • Ventilation: Use fume hoods to prevent inhalation of dust or aerosols.
  • Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste ().
  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation ().

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT or reaction path searches) guide the design of novel derivatives or optimize synthesis routes?

Methodological Answer: Advanced computational approaches include:

  • Density Functional Theory (DFT): Predict electronic properties (e.g., nucleophilicity of piperidine oxygen) to identify reactive sites for functionalization.
  • Reaction Path Search Methods: Use quantum chemical calculations (e.g., ICReDD’s workflow in ) to simulate intermediates and transition states, reducing trial-and-error experimentation.
  • Machine Learning: Train models on existing pyridine-piperidine reaction datasets to predict optimal solvents, catalysts, or temperatures.

Q. Q5. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC50_{50}50​ values)?

Methodological Answer: Address discrepancies by:

  • Standardized Assay Conditions: Control variables like buffer pH, temperature, and cell line/passage number.
  • Purity Verification: Re-test compounds with confirmed HPLC purity (>99%) to exclude impurities as confounding factors.
  • Mechanistic Studies: Use competitive binding assays or CRISPR-edited cell lines to validate target specificity (e.g., kinase or receptor binding).
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systemic biases.

Q. Q6. What strategies are recommended for studying the compound’s stability under physiological or extreme conditions?

Methodological Answer: Stability studies should include:

  • Forced Degradation: Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
  • Kinetic Stability Assays: Monitor half-life in simulated biological fluids (e.g., plasma or PBS) at 37°C.
  • Crystallography: Analyze structural changes under stress using X-ray diffraction to correlate stability with molecular packing.

Q. Q7. How can researchers investigate the compound’s mechanism of action in complex biological systems?

Methodological Answer: Mechanistic workflows involve:

  • Proteomics/Transcriptomics: Use affinity chromatography or pull-down assays coupled with mass spectrometry to identify binding partners ().
  • Molecular Dynamics (MD) Simulations: Model interactions with putative targets (e.g., enzymes or ion channels) to predict binding modes.
  • In Vivo Imaging: Employ fluorescently tagged derivatives (e.g., Cy5 conjugates) to track biodistribution and target engagement in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.